3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is a chemical compound with the molecular formula and a molecular weight of 272.15 g/mol. It is classified as a pyridazine derivative, specifically featuring a bromine atom and a piperidine moiety. The compound is identified by its CAS number 2275580-94-2 and has a purity of 95% .
The synthesis of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine can be achieved through various organic reactions. One common method involves the nucleophilic substitution reaction where a brominated pyridazine derivative reacts with a piperidine derivative. This reaction typically requires specific conditions such as temperature control and the presence of solvents to facilitate the interaction between reactants.
The synthesis may include steps such as:
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine can participate in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can either enhance or inhibit reaction rates.
The mechanism of action for 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine largely pertains to its potential biological activities. Compounds containing piperidine moieties often exhibit interactions with neurotransmitter receptors, particularly those involved in central nervous system functions.
Research indicates that derivatives like this may act as inhibitors or modulators for specific receptors or enzymes, contributing to their therapeutic effects. Detailed studies would be necessary to elucidate specific pathways and targets within biological systems.
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively .
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine has potential applications in scientific research, particularly in medicinal chemistry. Its structure suggests possible uses in:
Continued research into this compound could unveil further therapeutic potentials and applications within various fields of science .
The compound belongs to the 3,6-disubstituted pyridazine family, characterized by substituents at the 3- and 6-positions of the nitrogen-containing heterocycle. This arrangement minimizes electronic repulsion and enables linear π-conjugation across the ring system, enhancing stability and binding interactions [4] [8]. Positional isomerism significantly alters physicochemical properties:
Table 1: Impact of Substituent Patterns on Pyridazine Derivatives
Compound | Substituents | ¹H NMR Shift (ppm) | Dipole Moment |
---|---|---|---|
3-Bromo-6-methylpyridazine | 3-Br, 6-CH₃ | δ 2.70 (s, 3H) [4] | ~3.2 D |
3-Bromo-6-chloro-4-methylpyridazine | 3-Br, 6-Cl, 4-CH₃ | Not reported | ~4.0 D [8] |
3-Bromo-6-(piperazin-1-yl)pyridazine | 3-Br, 6-N-piperazine | δ 3.60–2.80 (m, 8H) [5] | ~3.8 D |
Bromine serves dual roles: as a synthetic handle for transition metal-catalyzed reactions and as a hydrophobic anchor enhancing target affinity. In 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine (CAS 1027513-15-0), bromine enables Suzuki couplings to generate biaryl scaffolds prevalent in kinase inhibitors [1].
The 1-methylpiperidin-4-yloxy group contributes to:
This moiety mimics substituents in clinical candidates, such as 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CID 16224745), which targets ATP-binding sites [2].
The compound’s structural features align with pharmacophores for NLRP3 inflammasome inhibition and CDK2 antagonism:
Table 2: Biological Activities of Related Pyridazine-Piperidine Hybrids
Biological Target | Structural Features | Reported Activity | Therapeutic Area |
---|---|---|---|
NLRP3 Inflammasome | 3-Halo, 6-(N-piperidyl) | IL-1β inhibition (IC₅₀ < 100 nM) | Gout, atherosclerosis [7] |
CDK2 | 3-Bromo, 6-(heteroaryl) | ATP-competitive inhibition (Kᵢ = 40 nM) | Cancer, viral infections [7] |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3